molecular formula C24H27Cl2N7O B11931038 CCR4 antagonist 3

CCR4 antagonist 3

Cat. No.: B11931038
M. Wt: 500.4 g/mol
InChI Key: PNCGVFJZWKHMCL-CVEARBPZSA-N
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Description

CCR4 antagonist 3 is a small molecule inhibitor that targets the CC chemokine receptor 4 (CCR4). This receptor is primarily expressed on regulatory T cells and certain cancer cells. By inhibiting CCR4, this compound can modulate immune responses, making it a promising candidate for cancer immunotherapy and other immune-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCR4 antagonist 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

CCR4 antagonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

CCR4 antagonist 3 exerts its effects by binding to the CCR4 receptor, thereby blocking the interaction between the receptor and its ligands, such as CCL17 and CCL22. This inhibition prevents the migration of regulatory T cells to sites of inflammation or tumors, thereby enhancing immune responses. The molecular pathways involved include the inhibition of G-protein coupled receptor signaling and downstream effects on immune cell migration and activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high selectivity and potency in inhibiting CCR4. It has been optimized for desirable pharmacokinetic properties, making it a strong candidate for further development in clinical settings .

Properties

Molecular Formula

C24H27Cl2N7O

Molecular Weight

500.4 g/mol

IUPAC Name

1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-6-[3-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]azetidin-1-yl]pyrazolo[3,4-b]pyrazine-3-carbonitrile

InChI

InChI=1S/C24H27Cl2N7O/c1-15(19-5-4-18(25)9-20(19)26)33-24-23(21(10-27)30-33)28-11-22(29-24)32-13-17(14-32)16-3-2-6-31(12-16)7-8-34/h4-5,9,11,15-17,34H,2-3,6-8,12-14H2,1H3/t15-,16+/m1/s1

InChI Key

PNCGVFJZWKHMCL-CVEARBPZSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C#N)N4CC(C4)[C@H]5CCCN(C5)CCO

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C#N)N4CC(C4)C5CCCN(C5)CCO

Origin of Product

United States

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